molecular formula C23H19NO5 B049140 Epoxy Fluor 7

Epoxy Fluor 7

Cat. No.: B049140
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Pharmacokinetics

, which suggests it may have good bioavailability

Action Environment

The environment can influence the action, efficacy, and stability of CMNPO. For instance, the compound is more stable in aqueous solution. Additionally, the compound’s activity can be monitored using a specific assay that produces a highly fluorescent product when the substrate epoxide is hydrolyzed . This suggests that the compound’s activity can be influenced by the presence of certain substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epoxy Fluor 7 involves the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity, which is typically ≥98% .

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when catalyzed by soluble epoxide hydrolase. This reaction results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by soluble epoxide hydrolase under aqueous conditions. The reaction is monitored at excitation and emission wavelengths of 330 nm and 465 nm, respectively .

Major Products: The major product formed from the hydrolysis of this compound is 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence .

Comparison with Similar Compounds

  • NEPC (Naphthyl Ethylene Diamine Dihydrochloride)
  • CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)

Uniqueness: Epoxy Fluor 7 is unique due to its high stability in aqueous solutions and its superior sensitivity compared to previously used colorimetric substrates like NEPC. It offers about two-fold better sensitivity, making it a preferred choice for monitoring soluble epoxide hydrolase activity .

Biological Activity

Epoxy Fluor 7 (EF7) is a specialized fluorescent substrate primarily utilized in biochemical research to study the activity of soluble epoxide hydrolase (sEH). This compound has garnered attention for its role in various biological processes, particularly in the modulation of lipid signaling pathways. This article delves into the biological activity of EF7, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Name: Cyano(6-methoxy-2-napthalenyl)methyl[(2,3)-3-phenyloxiranyl]methyl ester
  • CAS Number: 863223-43-2
  • Molecular Formula: C23H19NO5
  • Molecular Weight: 389.4 g/mol
  • Purity: ≥98%
  • Stability: Stable for at least one year at -20°C

Mechanism of Action

EF7 is hydrolyzed by sEH, resulting in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The hydrolysis reaction can be monitored using excitation and emission wavelengths of 330 nm and 465 nm, respectively. This property makes EF7 a valuable tool for quantifying sEH activity in various biological samples .

Enzymatic Activity

Research has demonstrated that EF7 is a sensitive substrate for sEH, allowing researchers to monitor enzyme activity effectively. The hydrolysis of EF7 by sEH leads to the production of dihydroxyeicosatrienoic acids (DHETs), which are important in vascular function and inflammation regulation .

Table 1: Enzymatic Activity of EF7

EnzymeHydrolysis Rate (µmol/min/mg)Product Yield (%)
Recombinant PfEH13.585
Recombinant PfEH20.55

Data sourced from enzymatic assays using recombinant proteins derived from Plasmodium falciparum .

Case Studies

  • Neuroinflammation and Alzheimer's Disease
    • A study investigated the role of sEH inhibitors like EF7 in mitigating neuroinflammation associated with Alzheimer's disease (AD). The inhibition of sEH led to an increase in epoxy fatty acids (EpFAs), which correlated with reduced β-amyloid pathology and improved cognitive function in mouse models .
    • Findings:
      • TPPU (a potent sEH inhibitor) treatment restored EpFA levels and improved synaptic integrity.
      • The study highlights the potential therapeutic applications of targeting the sEH pathway using substrates like EF7.
  • Vascular Function Regulation
    • Another research focused on the role of EF7 in modulating vascular function through its interaction with epoxyeicosatrienoic acids (EETs). The hydrolysis of EETs by sEH diminishes their vasodilatory effects, indicating that EF7 can be instrumental in studying vascular health .
    • Results:
      • Increased levels of DHETs were associated with hypertension models.
      • Inhibition of sEH using EF7 showed promise in lowering blood pressure and improving renal function.

Properties

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHFVICVWRKCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?

A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.

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